4-Bromo-2-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Bromo-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of the compound 4-Bromo-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound has high gi absorption . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound’s action leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of this compound is influenced by environmental factors. The compound is generally environmentally benign , and its reaction conditions are exceptionally mild and functional group tolerant . The compound is relatively stable and readily prepared , suggesting that it can maintain its efficacy and stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The role of 4-Bromo-2-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily as a reagent in Suzuki-Miyaura cross-coupling reactions . This process involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide under the influence of a palladium catalyst
Cellular Effects
As a reagent in Suzuki-Miyaura cross-coupling reactions, it is primarily used in synthetic chemistry rather than biological applications .
Molecular Mechanism
The molecular mechanism of this compound is related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a source of organoboron, which is coupled with a halide or pseudohalide under the influence of a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)phenylboronic acid typically involves the bromination of 2-(trifluoromethyl)phenylboronic acid. This can be achieved through a palladium-catalyzed direct arylation reaction. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, tetrahydrofuran.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Tolylboronic acid
Uniqueness
4-Bromo-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in the synthesis of complex organic molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the bromine atom provides a site for further functionalization through substitution reactions .
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIDLWXFPCSSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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